The compound 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide, also known as F845-0285, is a sulfonamide derivative featuring a complex structure that includes an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. It is classified under the category of sulfonamide compounds, which are known for their diverse pharmacological properties.
The compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This class of compounds is widely recognized for their antimicrobial properties and applications in various therapeutic areas.
The synthesis of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:
The exact synthetic pathway may vary depending on specific reaction conditions and reagents used.
The molecular formula for this compound is with a molecular weight of 475.52 g/mol. The structure can be represented using various chemical notations:
CN(c(cc1)cc(OC)c1OC)S(c1c(-c2nc(-c3cc(F)ccc3)no2)scc1)(=O)=O
This structure indicates the presence of multiple functional groups that contribute to its potential biological activity.
The chemical reactivity of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide can be explored through various reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity.
The mechanism of action for 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is not fully elucidated but may involve:
Further studies are necessary to clarify its specific action mechanisms and target interactions.
The physical and chemical properties of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide include:
These properties indicate a relatively high lipophilicity and low water solubility, which may influence its bioavailability and distribution in biological systems .
The compound has potential applications in:
Research into this compound's efficacy and safety profiles will be essential for its advancement into clinical applications.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2